molecular formula C11H8FNO3 B7578098 2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid

2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid

Cat. No. B7578098
M. Wt: 221.18 g/mol
InChI Key: OMYHKJWVNLZXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as CFMP, and it has been synthesized through various methods.

Mechanism of Action

The mechanism of action of CFMP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. CFMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CFMP has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the migration and invasion of cancer cells. CFMP has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

CFMP has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential applications in various biomedical studies. However, CFMP also has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of CFMP, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. CFMP may also be studied for its potential use as a diagnostic tool for cancer, as well as its potential applications in drug delivery systems. Additionally, further studies may be conducted to elucidate the mechanism of action of CFMP and its potential side effects.

Synthesis Methods

CFMP can be synthesized through various methods, including the reaction of 2-cyano-3-fluorophenol with chloromethyl propenoate in the presence of a base. This reaction results in the formation of CFMP, which can be purified through column chromatography. Another method involves the reaction of 2-cyano-3-fluorophenol with chloroacetic acid in the presence of a base, followed by the reaction of the intermediate product with propargyl bromide. This method also results in the formation of CFMP, which can be purified through column chromatography.

Scientific Research Applications

CFMP has been extensively studied for its potential applications in various biomedical studies. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. CFMP has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.

properties

IUPAC Name

2-[(2-cyano-3-fluorophenoxy)methyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-7(11(14)15)6-16-10-4-2-3-9(12)8(10)5-13/h2-4H,1,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYHKJWVNLZXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=C(C(=CC=C1)F)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid

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